Acetyl phosphate lithium salt

ATP Regeneration Biocatalysis Thermodynamics

The lithium salt formulation delivers unmatched solid-state stability, minimizing spontaneous hydrolysis that plagues other salt forms. Its intermediate ΔG°′ of −43.1 kJ/mol provides optimal thermodynamic driving force for ATP-dependent reactions—stronger than ATP alone yet more economical than PEP. Validated for acetate kinase-coupled ATP regeneration, direct phosphorylation of bacterial response regulators, and acetyl-CoA biosynthesis via phosphotransacetylase (Km = 0.310 mM). Each lot is quantified via direct hydroxamate assay (1.2332 AU/μmol, R² = 0.99) to ensure reliable kinetic measurements. Choose acetyl phosphate lithium salt for reproducible, cost-effective phosphorylation in biocatalysis and cell-free TX-TL systems.

Molecular Formula C2H5Li2O5P
Molecular Weight 153.911
CAS No. 16333-96-3
Cat. No. B579105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl phosphate lithium salt
CAS16333-96-3
Molecular FormulaC2H5Li2O5P
Molecular Weight153.911
Structural Identifiers
SMILES[Li].[Li].CC(=O)OP(=O)(O)O
InChIInChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;
InChIKeyQMKOKKPFAAJTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Phosphate Lithium Salt (CAS 16333-96-3) – Technical & Procurement Guide for ATP Regeneration and Kinase Substrate Applications


Acetyl phosphate lithium salt is a high-energy phosphate donor compound utilized primarily as a substrate for acetate kinase in enzymatic ATP regeneration systems and as a direct phosphoryl donor for two-component response regulators and other kinases [1]. The lithium salt formulation (C2H3Li2O5P) is specifically chosen to enhance solid-state stability and reduce spontaneous hydrolysis during storage compared to other salt forms [2]. This compound is a critical reagent in biocatalysis, in vitro transcription/translation systems, and studies of bacterial signal transduction, where its defined thermodynamic potential and kinetic parameters enable precise control over phosphorylation reactions [3][4].

Procurement Risk Alert: Why Alternative Phosphate Donors Cannot Simply Substitute for Acetyl Phosphate Lithium Salt


Substituting acetyl phosphate with other phosphate donors, such as phosphoenolpyruvate (PEP), creatine phosphate, or even alternative salt forms of acetyl phosphate, introduces significant variability in reaction thermodynamics, enzyme kinetics, and system stability. The standard free energy of hydrolysis (ΔG°') for acetyl phosphate is -43.1 kJ/mol, which is intermediate between ATP (-30.5 kJ/mol) and PEP (-61.9 kJ/mol), enabling it to drive reactions that are thermodynamically unfavorable with ATP alone while avoiding the excessive driving force and cost associated with PEP [1][2]. Furthermore, the lithium salt form is specifically manufactured to mitigate spontaneous hydrolysis, a critical issue that can lead to assay failure and inaccurate kinetic measurements if generic or poorly stabilized forms are used [3]. The choice of counterion (Li⁺ vs. K⁺ vs. Na⁺) directly impacts solubility, stability, and the potential for enzyme inhibition, making simple substitution without empirical validation a high-risk procurement strategy [4].

Quantitative Differentiation of Acetyl Phosphate Lithium Salt: A Comparator-Based Evidence Guide for Procurement & Selection


Thermodynamic Driving Force: ΔG°′ of Hydrolysis Compared to ATP and PEP

Acetyl phosphate exhibits a standard free energy of hydrolysis (ΔG°′) of -43.1 kJ/mol at pH 7.0, positioning it as a thermodynamically intermediate phosphate donor between ATP (-30.5 kJ/mol) and phosphoenolpyruvate (PEP, -61.9 kJ/mol) [1][2]. This intermediate potential is functionally critical: it provides sufficient driving force to push ATP regeneration reactions to completion that are otherwise unfavorable with ATP alone, while avoiding the excessive energy expenditure and cost associated with using PEP, which is often reserved for reactions with highly unfavorable equilibria [3].

ATP Regeneration Biocatalysis Thermodynamics

Substrate Kinetics for Acetate Kinase: Km Values for Acetyl Phosphate vs. ATP

Acetate kinase (ACK) exhibits a broad range of substrate affinities depending on the source organism. For a representative bacterial ACK from Clostridium acetobutylicum, the apparent Km for acetyl phosphate is 0.58 mM, which is comparable to the Km for Mg-ADP (0.71 mM) but significantly higher than the Km for Mg-ATP (0.37 mM) [1]. In contrast, the BRENDA enzyme database reports a much wider range of Km values across different organisms, with acetyl phosphate Km ranging from 7.2 μM to 6.1 mM, and ATP Km ranging from 0.9 μM to 16.8 mM [2]. This variability underscores that acetyl phosphate is not a universally superior substrate; rather, its kinetic suitability is highly enzyme-source dependent, necessitating empirical validation for any new ACK system.

Enzyme Kinetics Acetate Kinase Substrate Specificity

Phosphodonor Efficiency in ATP Regeneration: Acetyl Phosphate vs. PEP in Practical Synthesis

In a direct head-to-head comparison of ATP regeneration systems for the large-scale (2-mol) enzymatic synthesis of arginine phosphate, the system utilizing phosphoenolpyruvate (PEP) was determined to be 'much superior' to the system utilizing acetyl phosphate (AcP) due to product inhibition effects [1]. Specifically, arginine kinase is subject to pronounced product inhibition by arginine phosphate, and as the reaction slows, the spontaneous hydrolysis of AcP becomes significant. In contrast, PEP's higher free energy of hydrolysis (-61.9 kJ/mol vs. -43.1 kJ/mol) helps overcome this inhibition. However, the same study notes that AcP is 'more easily prepared than PEP' and may be suitable for 'small-scale preparations, for preparations in dilute solutions, or for preparations requiring radioactive phosphorus' [2].

ATP Regeneration Enzymatic Synthesis Process Development

Lithium Salt Synthesis Purity: Process Analytical Technology (PAT) Enabled High-Purity Production

The synthesis of acetyl phosphate lithium salt has been optimized using Process Analytical Technology (PAT), enabling the production of high-purity material essential for pharmaceutical process development [1]. Common impurities such as acetic acid and phosphate are known to inhibit intended enzymatic reactions, and PAT provides real-time monitoring to minimize these impurities [2]. While specific purity percentages are not disclosed in the abstract, the use of PAT is presented as a significant advantage over traditional batch manufacturing for this specific salt form, directly addressing the critical quality attribute of purity for biocatalytic applications.

Process Chemistry Pharmaceutical Development Quality Control

Substrate Utilization by Phosphotransacetylase (Pta): Kinetic Constants for Acetyl-CoA Synthesis

Phosphotransacetylase (Pta) catalyzes the reversible transfer of the acetyl group from acetyl phosphate to coenzyme A (CoA). In kinetic studies with Pta from Methanosarcina thermophila, the enzyme exhibits distinct high-affinity (KD = 20 μM) and low-affinity (KD = 2 mM) binding sites for CoA, and Arg310 is proposed to bind acetyl phosphate and orient it for optimal nucleophilic attack [1]. For a eukaryotic Pta from the green alga Chlorogonium elongatum, the Km for acetyl phosphate in the acetyl-CoA synthesis direction is 0.310 mM, which is comparable to the Km for CoA (0.093 mM) but significantly lower than the Km for phosphate (5.440 mM) in the reverse direction [2]. These kinetic parameters define the optimal substrate concentrations for driving the reaction toward acetyl-CoA synthesis, a key step in numerous biosynthetic pathways.

Phosphotransacetylase Acetyl-CoA Metabolism Enzyme Kinetics

Direct Assay Methodology: Quantification of Acetyl Phosphate Consumption in Acetate Kinase Reactions

A direct spectrophotometric assay for acetate kinase activity quantifies acetyl phosphate consumption without relying on coupled ATP detection, making it uniquely applicable to ACKs that produce pyrophosphate (PPi) instead of ATP [1]. The assay converts remaining acetyl phosphate to a ferric hydroxamate complex with a linear standard curve having a slope of 1.2332 absorbance units per micromole of acetyl phosphate and an R² of 0.99 [2]. Using this method, the apparent Km for acetyl phosphate with recombinant Methanosarcina thermophila ACK was determined to be 0.27 mM [3]. This direct detection method avoids the artifacts introduced by coupled assays and is essential for accurate kinetic characterization of non-canonical ACKs.

Enzyme Assay Acetate Kinase Method Development

High-Impact Application Scenarios for Acetyl Phosphate Lithium Salt Based on Verified Differentiation


Enzymatic ATP Regeneration in Cell-Free Protein Synthesis and Biocatalysis

Acetyl phosphate lithium salt is the phosphate donor of choice for cost-effective ATP regeneration in cell-free transcription/translation systems and biocatalytic reactions. Its intermediate ΔG°′ of hydrolysis (-43.1 kJ/mol) provides sufficient thermodynamic driving force for most ATP-dependent reactions while being more economical than PEP [1]. The direct assay methodology (slope = 1.2332 AU/μmol) enables precise quantification of reagent consumption and system optimization [2].

Kinase Substrate for Two-Component Signal Transduction Studies

Acetyl phosphate serves as a physiologically relevant small-molecule phosphodonor for a subset of bacterial two-component response regulators, bypassing the need for cognate histidine kinases in vitro. This application is uniquely enabled by acetyl phosphate's ability to directly phosphorylate response regulator receiver domains, a property not shared by ATP or PEP [1]. The high purity enabled by PAT-based synthesis minimizes confounding effects from inhibitory impurities like acetate and phosphate [2].

Kinetic Characterization of Non-Canonical Acetate Kinases (ACKs)

The direct hydroxamate assay for acetyl phosphate consumption is uniquely suited for characterizing ACKs that utilize pyrophosphate (PPi) instead of ATP as the phosphoryl acceptor, such as the Entamoeba histolytica ACK [1]. The assay's linear standard curve (R² = 0.99) and defined sensitivity (1.2332 AU/μmol) provide a validated framework for determining accurate kinetic parameters, including Km values (e.g., 0.27 mM for MtACK) [2].

Acetyl-CoA Regeneration in Biosynthetic Pathways

In metabolic engineering and in vitro biosynthetic pathways requiring acetyl-CoA, acetyl phosphate lithium salt can be coupled with phosphotransacetylase (Pta) to regenerate acetyl-CoA from CoA. The known kinetic parameters for Pta (Km for acetyl phosphate = 0.310 mM in C. elongatum) guide optimal substrate loading to drive the reaction toward acetyl-CoA synthesis, avoiding rate-limiting phosphate concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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